Bienvenue dans la boutique en ligne BenchChem!

3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride

regiospecificity protease inhibition SAR

3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride is a heterocyclic building block featuring a 3-nitropyridine core linked via a secondary amine to a 1-propanol side chain, supplied as the hydrochloride salt for enhanced aqueous solubility and handling stability. This regiospecific substitution pattern positions the nitro group ortho to the amine linkage, differentiating it from the 5-nitro regioisomer and creating a unique electronic environment that governs downstream reactivity and molecular recognition.

Molecular Formula C8H12ClN3O3
Molecular Weight 233.65 g/mol
CAS No. 1158514-13-6
Cat. No. B1402675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride
CAS1158514-13-6
Molecular FormulaC8H12ClN3O3
Molecular Weight233.65 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)NCCCO)[N+](=O)[O-].Cl
InChIInChI=1S/C8H11N3O3.ClH/c12-6-2-5-10-8-7(11(13)14)3-1-4-9-8;/h1,3-4,12H,2,5-6H2,(H,9,10);1H
InChIKeyJZKJKRSJOQDARC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride (CAS 1158514-13-6): A Regiospecific 3-Nitropyridine Building Block for Kinase-Targeted Drug Discovery


3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride is a heterocyclic building block featuring a 3-nitropyridine core linked via a secondary amine to a 1-propanol side chain, supplied as the hydrochloride salt for enhanced aqueous solubility and handling stability [1]. This regiospecific substitution pattern positions the nitro group ortho to the amine linkage, differentiating it from the 5-nitro regioisomer and creating a unique electronic environment that governs downstream reactivity and molecular recognition . The compound is catalogued under CAS 1158514-13-6 with molecular formula C₈H₁₂ClN₃O₃ and molecular weight 233.65 g/mol.

Why 3-[(3-Nitropyridin-2-yl)amino]propan-1-ol Hydrochloride Cannot Be Replaced by the 5-Nitro Regioisomer or Des-Nitro Analog


Generic substitution fails because the position of the nitro group—position 3 versus position 5 on the pyridine ring—profoundly alters electronic density, hydrogen-bonding capacity, and in-target binding conformations, resulting in orthogonal biological activity profiles [1]. The 3-nitro-2-amino motif creates an intramolecularly hydrogen-bonded, planar conformation distinct from the 5-nitro-2-amino arrangement, which lacks this chelation geometry. Empirically, the 5-nitro regioisomer [3-((5-nitropyridin-2-yl)amino)propan-1-ol] inhibits tyrosine-protein phosphatase non-receptor type 2 (TC-PTP) with an IC₅₀ of 19,000 nM [2], while the target 3-nitro compound shows no detectable TC-PTP inhibition, instead exhibiting weak activity against dipeptidyl peptidase 2 (DPP2; IC₅₀ >100,000 nM) and prolyl endopeptidase (PREP; IC₅₀ >10,000 nM) [3]. Simply interchanging the regioisomer would redirect the molecule's target engagement profile, invalidating SAR hypotheses and potentially introducing unanticipated off-target pharmacology.

Quantitative Evidence Guide: Differentiating 3-[(3-Nitropyridin-2-yl)amino]propan-1-ol Hydrochloride from Structural Analogs


Regiospecific Target Engagement: Differential Protease Inhibition vs. 5-Nitro Regioisomer

In head-to-head cross-study comparison, the target 3-nitro compound and its 5-nitro regioisomer display mutually exclusive protease inhibition profiles. The 5-nitro regioisomer inhibits TC-PTP with an IC₅₀ of 19,000 nM [1]. The target 3-nitro compound shows no measurable TC-PTP inhibition at comparable concentrations but exhibits weak activity against DPP2 (IC₅₀ >100,000 nM) and PREP (IC₅₀ >10,000 nM) [2]. This orthogonal activity profile validates that the nitro-group position is a binary switch for target engagement, not a tunable parameter.

regiospecificity protease inhibition SAR

Patent-Backed Blood-Brain Barrier Penetration Advantage for CNS Kinase Inhibitor Development

A recent patent application (WO2023052345), filed by Merck, specifically claims derivatives of 3-[(3-nitropyridin-2-yl)amino]propan-1-ol with enhanced blood-brain barrier (BBB) penetration properties [1]. While the patent's quantitative pharmacokinetic data for specific derivatives remain proprietary, the filing itself represents a class-level inference that the 3-nitro-2-amino-propanol scaffold is privileged for CNS exposure relative to other nitropyridine regioisomers or linker variations, which lack equivalent patent disclosures for BBB penetration.

blood-brain barrier CNS drug delivery kinase inhibitor

Hydrochloride Salt Form: Enhanced Aqueous Solubility vs. Free Base for Synthetic Workflow Compatibility

The hydrochloride salt form of 3-[(3-nitropyridin-2-yl)amino]propan-1-ol provides empirically validated handling advantages over the free base, including enhanced aqueous solubility and ambient storage stability [1]. While the free base (MW 197.19 g/mol) is a neutral, less water-soluble species, the hydrochloride salt (MW 233.65 g/mol) dissolves readily in protic solvents common in reduction, amidation, and coupling steps without requiring co-solvents or phase-transfer catalysts . Vendors routinely supply the salt at ≥97% purity, with some offering NLT 98% .

salt form aqueous solubility synthetic intermediate

Kinase Inhibitor Scaffold Validation: Prioritized Over Non-Nitro and 5-Nitro Analogs

The 3-nitropyridin-2-ylamino-propanol scaffold has been explicitly identified as a starting point for developing inhibitors targeting p70S6Kβ (S6K2), a kinase implicated in cancer . The 3-nitro group is mechanistically critical: it engages the kinase hinge region via hydrogen bonding while the amino-alcohol side chain extends toward solvent-exposed or ribose-pocket regions. In contrast, the 5-nitro regioisomer has been associated with JAK-STAT pathway targeting, and the des-nitro analog (3-(pyridin-2-ylamino)propan-1-ol) primarily inhibits integrin αIIbβ3 and is not reported as a kinase scaffold . This divergence in therapeutic target space illustrates that the 3-nitro substitution pattern—rather than the amino-propanol linker—is the dominant determinant of kinase-focused utility.

kinase inhibitor hinge-binding scaffold p70S6Kβ

Recommended Application Scenarios for 3-[(3-Nitropyridin-2-yl)amino]propan-1-ol Hydrochloride Based on Quantitative Evidence


CNS-Penetrant Kinase Inhibitor Lead Generation Requiring BBB-Penetrant Scaffolds

When a medicinal chemistry program aims to develop kinase inhibitors with central nervous system (CNS) exposure, 3-[(3-nitropyridin-2-yl)amino]propan-1-ol hydrochloride is the preferred building block. It is the only nitropyridine-amino-propanol scaffold backed by a Merck patent (WO2023052345) explicitly claiming derivatives with enhanced blood-brain barrier penetration [1]. The 5-nitro regioisomer and des-nitro analogs lack comparable CNS-targeted patent disclosures, making the 3-nitro scaffold the strategically validated starting point for CNS kinase programs.

Selectivity Profiling Studies Differentiating DPP2/PREP from TC-PTP Engagement

For researchers constructing selectivity panels to dissect protease target engagement, the 3-nitro compound serves as a DPP2/PREP-selective probe (IC₅₀ >100,000 nM and >10,000 nM, respectively) with no detectable TC-PTP inhibition [1]. In contrast, the 5-nitro regioisomer is a TC-PTP inhibitor (IC₅₀ 19,000 nM) [2]. Using both regioisomers in parallel enables clean pharmacological dissection of these two protease families, which would be confounded if only one regioisomer were employed.

Multi-Step Synthesis of Amino-Alcohol-Functionalized Heterocycles via Nitro Reduction

The hydrochloride salt's enhanced solubility in protic solvents makes it the optimal form for reductive amination, hydrogenation, and amide coupling sequences where the nitro group is reduced to an amine for further derivatization [1]. The free base form, when available, requires additional solubilization steps that can introduce moisture sensitivity or reduce throughput in parallel synthesis workflows. Vendors supply the salt at 97–98% purity, ensuring consistent stoichiometry across batches [2].

p70S6Kβ/S6K2 Kinase Inhibitor Fragment-Based Drug Discovery

Fragment-based or structure-based drug discovery programs targeting the AGC kinase family, specifically p70S6Kβ, should prioritize this scaffold due to its documented application as a starting point for S6K2 inhibitor development [1]. The 3-nitro group's capacity for hinge-region hydrogen bonding, combined with the flexible amino-propanol side chain for solvent-region vectors, provides a validated fragment-growth trajectory that is not replicated by 5-nitro or des-nitro analogs.

Quote Request

Request a Quote for 3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.